N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}propanamide
Overview
Description
N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a dimethylamino group, which can influence its electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}propanamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the dimethylamino group and the propanamide side chain. Key reagents and conditions include:
Starting Materials: 2-aminobenzamide and 4-(dimethylamino)benzaldehyde.
Reaction Conditions: The initial step involves the condensation of 2-aminobenzamide with 4-(dimethylamino)benzaldehyde under acidic conditions to form the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with altered electronic properties.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol, resulting in different quinazolinone analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitronium ions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, each with distinct electronic and steric properties that can influence their biological activity.
Scientific Research Applications
N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can enhance binding affinity through electronic interactions, while the quinazolinone core can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone share the quinazolinone core but differ in their side chains and substituents.
Dimethylamino Compounds: Compounds like N,N-dimethylaniline and 4-(dimethylamino)benzaldehyde feature the dimethylamino group but lack the quinazolinone core.
Uniqueness
N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}propanamide is unique due to the combination of the quinazolinone core and the dimethylamino group, which together confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[7-[4-(dimethylamino)phenyl]-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-4-18(25)22-19-20-11-15-16(21-19)9-13(10-17(15)24)12-5-7-14(8-6-12)23(2)3/h5-8,11,13H,4,9-10H2,1-3H3,(H,20,21,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWXBKKYULVAPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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